molecular formula C5H7Br3 B6183677 1,1-dibromo-2-(2-bromoethyl)cyclopropane CAS No. 93080-16-1

1,1-dibromo-2-(2-bromoethyl)cyclopropane

Cat. No.: B6183677
CAS No.: 93080-16-1
M. Wt: 306.8
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Description

1,1-Dibromo-2-(2-bromoethyl)cyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of three bromine atoms attached to a cyclopropane ring, making it a highly brominated derivative. It is used in various chemical reactions and serves as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2-(2-bromoethyl)cyclopropane can be synthesized through the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out in a solvent like methylene chloride with the addition of ethanol to facilitate the reaction. The mixture is vigorously stirred to ensure proper mixing and reaction completion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-(2-bromoethyl)cyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, thiols.

    Bases: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Halogens, hydrogen halides.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or thiols are formed.

    Elimination Products: Alkenes are formed as major products.

    Addition Products: Halogenated cyclopropanes or cyclopropyl halides.

Scientific Research Applications

1,1-Dibromo-2-(2-bromoethyl)cyclopropane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with unique properties.

    Biological Studies: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-(2-bromoethyl)cyclopropane involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
  • 1,2-Dibromoethylbenzene
  • 2,2-Dibromomethyl-1,3-propanediol

Uniqueness

1,1-Dibromo-2-(2-bromoethyl)cyclopropane is unique due to its highly brominated structure and the presence of a cyclopropane ring. This combination of features makes it highly reactive and useful in various chemical transformations. Its ability to undergo multiple types of reactions, including substitution, elimination, and addition, sets it apart from other similar compounds .

Properties

CAS No.

93080-16-1

Molecular Formula

C5H7Br3

Molecular Weight

306.8

Purity

95

Origin of Product

United States

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